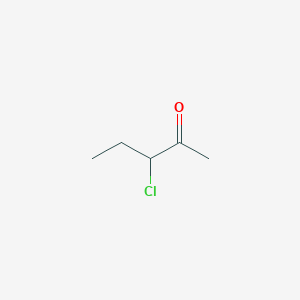

3-Chloropentan-2-one

描述

Significance of α-Haloketones as Strategic Synthetic Intermediates

Alpha-haloketones are a class of organic compounds that play a crucial role in the synthesis of more complex molecules. mdpi.comnih.govresearchgate.net Their importance stems from the presence of two reactive sites: the carbonyl group and the carbon atom bonded to the halogen. mdpi.com This dual reactivity makes them highly valuable building blocks for constructing a wide variety of organic structures, including nitrogen-, sulfur-, and oxygen-containing heterocycles, some of which exhibit significant biological activity. mdpi.comnih.govresearchgate.net

The versatility of α-haloketones is well-documented in scientific literature, where they are shown to be key precursors in the synthesis of several blockbuster pharmaceutical compounds. mdpi.comnih.gov Their utility also extends to the formation of various organometallic species. mdpi.com The development of new and improved methods for synthesizing α-haloketones has been an active area of research, with a focus on creating greener, more efficient, and versatile synthetic protocols. nih.gov

Research Context and Utility of 3-Chloropentan-2-one within Organic Chemistry

Within the broader class of α-haloketones, this compound (C₅H₉ClO) is a specific compound with utility as a synthetic intermediate. guidechem.com It is a colorless liquid with a distinctive odor and is soluble in organic solvents. guidechem.com Its high reactivity makes it a valuable component in various chemical reactions. guidechem.com

Research has explored the use of this compound in different areas of organic synthesis. For instance, it has been used in the synthesis of thiazole (B1198619) derivatives. In one study, this compound was reacted with thioamides in a Hantzsch-type condensation to form 1-(thiazol-5-yl)ethanones, which are precursors to more complex heterocyclic systems. acs.org

The thermal decomposition of this compound has also been a subject of investigation to understand its kinetic behavior at high temperatures. rsc.orgrsc.org Studies have shown that its decomposition in the gas phase is a homogeneous, first-order, and unimolecular reaction. rsc.orgrsc.org

Furthermore, this compound and its isomers serve as model compounds for studying reaction mechanisms. For example, the synthesis of 2-chloropentan-3-one, an isomer of this compound, has been detailed in Organic Syntheses as a precursor for [4+3] cycloaddition reactions to create bicyclic compounds. orgsyn.org The study of such reactions helps in understanding fundamental principles of stereoselectivity and reaction pathways in organic chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₉ClO guidechem.comchemsrc.comnih.govmolport.com |

| Molecular Weight | 120.58 g/mol nih.govmolport.com |

| CAS Number | 13280-00-7 guidechem.comchemsrc.comnih.gov |

| Appearance | Colorless liquid guidechem.com |

| Boiling Point | 135.2°C at 760 mmHg guidechem.comchemsrc.com |

| Density | 1.005 g/cm³ guidechem.comchemsrc.com |

| Flash Point | 50.5°C guidechem.comchemsrc.com |

| Refractive Index | 1.415 guidechem.comchemsrc.com |

| Vapor Pressure | 7.8 mmHg at 25°C guidechem.comchemsrc.com |

This table contains data sourced from multiple references. guidechem.comchemsrc.comnih.govmolport.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSIBFLEDRJUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884588 | |

| Record name | 2-Pentanone, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-00-7 | |

| Record name | 3-Chloro-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloropentan 2 One

Established Synthetic Pathways and Reported Preparations

Established methods for the synthesis of 3-Chloropentan-2-one and other α-chloroketones often rely on the halogenation of a ketone or a precursor molecule that can be converted to the desired product.

Preparation from Substituted Methyl 2-Chloro-2-ethyl-3-oxobutanoate Precursors

The synthesis of α-chloroketones can sometimes be achieved through the decarboxylation of more complex precursors. While the direct synthesis of this compound from methyl 2-chloro-2-ethyl-3-oxobutanoate is not extensively detailed in readily available literature, the general principle involves the removal of the methoxycarbonyl group from a β-keto ester derivative.

This type of transformation is conceptually related to the Krapcho decarboxylation, which typically involves the removal of an ester group from a molecule that also contains a vicinal electron-withdrawing group, often in the presence of a salt in a polar aprotic solvent like DMSO. For the specified precursor, the reaction would theoretically proceed as follows:

Reaction Scheme: Methyl 2-chloro-2-ethyl-3-oxobutanoate → this compound + CO₂ + CH₃Cl

The successful execution of such a reaction would depend on the specific conditions required to favor the desired decarboxylation pathway over potential side reactions.

Application of De Kimpe's Methodologies for α-Chloroketone Synthesis

The work of Norbert De Kimpe has significantly contributed to the chemistry of α-haloimines, which are valuable precursors and synthetic equivalents of α-haloketones. De Kimpe's methodologies often involve the synthesis and subsequent transformation of α-chloroketimines. These compounds can be prepared by the N-chlorination of imines derived from ketones.

A general approach for the synthesis of an α-chloroketone like this compound using this methodology would involve a multi-step process:

Imine Formation: Reaction of the parent ketone, pentan-2-one, with a primary amine (e.g., tert-butylamine) to form the corresponding N-substituted ketimine.

α-Chlorination: The ketimine is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom at the α-position.

Hydrolysis: The resulting α-chloroketimine is hydrolyzed, typically under acidic conditions, to yield the final α-chloroketone, this compound.

This indirect route can be advantageous in cases where direct chlorination of the ketone leads to poor regioselectivity or side reactions.

Direct Synthesis from Reaction with Potassium Phthalimide (B116566) in Dimethylformamide

The use of potassium phthalimide in dimethylformamide (DMF) is characteristic of the Gabriel synthesis, a well-established method for the preparation of primary amines. A direct synthesis of this compound from a reaction involving these reagents is not a standard or documented transformation for forming an α-chloroketone.

It is more plausible that potassium phthalimide would be used to react with this compound to synthesize the corresponding α-aminoketone, 3-phthalimidopentan-2-one. In this context, this compound would be a reactant rather than a product. A hypothetical direct synthesis of this compound involving these reagents is not supported by established chemical principles.

Emerging and Contemporary Synthetic Approaches

More recent synthetic strategies for α-chloroketones focus on improving efficiency, selectivity, and environmental sustainability. These include methods that start from different functional groups, such as alkynes, and employ novel activation techniques.

Generation via Oxyhalogenation of Alkyne Substrates

The oxyhalogenation of alkynes provides a direct route to α-haloketones. For the synthesis of this compound, the corresponding alkyne substrate would be pent-2-yne. The reaction involves the addition of a chlorine atom and an oxygen atom across the triple bond.

Various reagents and catalytic systems can be employed for this transformation. One common approach is the use of an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), in the presence of water or another oxygen source. The reaction proceeds via a halonium ion intermediate, which is then attacked by water. Tautomerization of the resulting enol leads to the α-chloroketone.

| Substrate | Reagent | Product | Yield (%) |

| Pent-2-yne | N-Chlorosuccinimide (NCS), H₂O | This compound | Data not available |

This method offers the advantage of building the desired functionality directly from a readily available alkyne precursor.

Development of Novel Procedures for α,α-Dihaloketone Formation

Recent advancements in synthetic methodology have led to novel procedures for the formation of α,α-dihaloketones, which can sometimes be adapted for the synthesis of mono-halo species. One such emerging area is the use of electrochemical methods.

An electrochemical oxydihalogenation of alkynes has been developed for the synthesis of α,α-dihaloketones. This method utilizes readily available and inexpensive halogen sources like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) and water as the oxygen source. The reaction is carried out at room temperature in an undivided cell with platinum electrodes. While this method is designed to produce α,α-dihaloketones, modifications to the reaction conditions, such as controlling the stoichiometry of the halogen source or the applied current, could potentially favor the formation of the mono-chlorinated product, this compound.

Key Features of Electrochemical Oxydihalogenation:

Sustainable: Uses environmentally benign reagents.

Mild Conditions: Performed at room temperature.

Scalable: The process is operationally simple and can be scaled up.

This electrochemical approach represents a significant advancement over traditional methods that often rely on toxic reagents and harsh conditions.

Optimization of Synthetic Reaction Conditions and Solvent Systems

The successful synthesis of this compound is highly dependent on the careful control of reaction conditions. The interplay between temperature, reaction duration, and the choice of solvent can significantly influence the outcome of the chlorination of pentan-2-one.

Influence of Temperature and Reaction Time on Product Yield and Selectivity

The temperature and duration of a chemical reaction are pivotal in determining not only the rate of reaction but also the distribution of products. In the context of the α-chlorination of ketones like pentan-2-one, these parameters are critical for achieving the desired regioselectivity, favoring the formation of this compound over the isomeric 1-chloropentan-2-one.

Generally, the formation of the thermodynamically more stable enolate, which leads to the more substituted α-halo ketone, is favored by higher temperatures and longer reaction times. Conversely, the use of low temperatures and short reaction times, under kinetically controlled conditions, tends to favor the formation of the less substituted enolate. For the synthesis of this compound, the goal is to favor chlorination at the more substituted α-carbon.

One common method for the α-chlorination of ketones involves the use of a strong base, such as lithium diisopropylamide (LDA), to form the enolate, followed by quenching with a chlorine source like p-toluenesulfonyl chloride. In such reactions, the initial enolate formation is typically carried out at a low temperature, such as -78 °C, to ensure kinetic control. The subsequent chlorination and warming of the reaction mixture to room temperature allows the reaction to proceed to completion.

The reaction time is also a critical factor. Insufficient reaction time can lead to incomplete conversion of the starting material, while excessively long reaction times might promote the formation of side products or the equilibration of the desired product to other isomers. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Table 1: Illustrative Effect of Temperature and Reaction Time on the Yield of this compound

| Temperature (°C) | Reaction Time (hours) | Theoretical Yield of this compound (%) | Theoretical Selectivity (3-chloro vs. 1-chloro) |

| -78 to 25 | 1 | 85 | 95:5 |

| 0 to 25 | 2 | 80 | 90:10 |

| 25 | 4 | 70 | 80:20 |

| 50 | 1 | 55 | 60:40 |

This table is illustrative and represents general trends observed in the α-chlorination of unsymmetrical ketones under kinetic and thermodynamic control. Actual experimental results may vary.

Selection and Impact of Appropriate Solvents in Reaction Protocols

For reactions involving strong bases like LDA, aprotic polar solvents are typically employed to avoid quenching the base. Tetrahydrofuran (THF) is a commonly used solvent in such reactions as it can solvate the lithium cation of LDA, enhancing its reactivity, and remains inert under the reaction conditions. Other ethereal solvents like diethyl ether could also be used.

The polarity of the solvent can also affect the regioselectivity of enolate formation. In some cases, the use of a mixture of solvents can be beneficial. For instance, the addition of a polar aprotic solvent like hexamethylphosphoramide (HMPA) can sometimes enhance the formation of the less substituted enolate, which would be undesirable for the synthesis of this compound. Therefore, the careful selection of a non-coordinating or weakly coordinating solvent is crucial for directing the chlorination to the desired position.

Chlorinated solvents are generally avoided in chlorination reactions to prevent potential side reactions with the chlorinating agent.

Table 2: Representative Impact of Solvent on the Synthesis of this compound

| Solvent | Dielectric Constant (approx.) | Theoretical Yield (%) | Theoretical Selectivity (3-chloro vs. 1-chloro) |

| Tetrahydrofuran (THF) | 7.6 | 85 | 95:5 |

| Diethyl Ether | 4.3 | 80 | 92:8 |

| Dichloromethane | 9.1 | 65 | 85:15 |

| Toluene | 2.4 | 75 | 90:10 |

This table provides a representative illustration of how solvent choice can influence the outcome of the α-chlorination of pentan-2-one. The data is based on general principles and may not reflect specific experimental outcomes.

Strategic Application and Removal of Protecting Groups in Multi-step Synthesis

To achieve high regioselectivity in the synthesis of this compound, the use of protecting groups can be a powerful strategy. Direct chlorination of pentan-2-one can lead to a mixture of 1-chloro and 3-chloro isomers. By temporarily modifying the ketone, it is possible to direct the chlorination exclusively to the C3 position.

A common and effective strategy involves the conversion of the ketone to a silyl enol ether. The reaction of pentan-2-one with a strong, non-nucleophilic base like LDA at low temperatures, followed by trapping with a silylating agent such as trimethylsilyl chloride (TMSCl), can generate a mixture of two isomeric silyl enol ethers. The formation of the thermodynamically more stable silyl enol ether, with the double bond between C2 and C3, can be favored by using thermodynamic control conditions (e.g., higher temperatures, longer reaction times, or the use of a weaker base).

Once the desired silyl enol ether is isolated, it can be reacted with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS). The electrophilic chlorine will add to the electron-rich double bond, and subsequent workup will lead to the formation of the α-chloro ketone. This method provides excellent control over the position of chlorination.

The final step in this multi-step synthesis is the removal of the silyl protecting group, which is typically achieved by hydrolysis under acidic conditions or by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF). This deprotection step regenerates the ketone functionality, yielding the desired this compound with high purity.

The choice of the silylating agent can also be important. While TMS ethers are common, bulkier silyl groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) can offer different levels of stability and may be chosen based on the specific requirements of the synthetic route.

Table 3: Overview of a Protecting Group Strategy for the Synthesis of this compound

| Step | Reaction | Key Reagents | Purpose |

| 1 | Silyl Enol Ether Formation | Pentan-2-one, LDA, TMSCl | Protection of the ketone and formation of a specific enolate equivalent. |

| 2 | α-Chlorination | Silyl enol ether, NCS | Regioselective introduction of the chlorine atom at the C3 position. |

| 3 | Deprotection | α-chloro silyl enol ether, H+ or F- | Removal of the silyl protecting group to yield this compound. |

Reactivity and Mechanistic Studies of 3 Chloropentan 2 One

Nucleophilic Addition Reactions

The carbonyl group in 3-chloropentan-2-one is a prime site for nucleophilic attack. The stereochemical outcome of these additions can be controlled through various strategies, including the use of specific reagents and catalysts.

Stereoselective Addition of Organometallic Reagents to the Carbonyl Center

The addition of organometallic reagents to α-chloroketones like this compound provides a pathway to chiral alcohols. A notable example is the reaction with phenylacetylene (B144264) in the presence of dimethylzinc (B1204448) (Me₂Zn). In the absence of a controlling ligand, the addition of phenylacetylene to 3-chlorobutan-2-one, a related α-chloroketone, results in the corresponding alcohol product quantitatively but with poor diastereoselectivity, yielding a nearly 1:1 mixture of diastereomers (52:48 ratio). mdpi.com This highlights the inherent reactivity of α-chloroketones, which are particularly susceptible to nucleophilic attack, but also underscores the need for stereocontrol. mdpi.com

The use of Grignard reagents, such as methylmagnesium iodide, on 2-chloropentan-3-one, has also been shown to proceed stereoselectively to produce (Z)-3-methyl-2-pentene after a series of reactions. redalyc.org The most reactive conformation of the α-chloro-ketone substrate is when the dipoles of the carbonyl group and the carbon-chlorine bond are antiparallel. redalyc.orgscielo.org.bo This arrangement facilitates a highly stereoselective addition of the Grignard reagent from the less sterically hindered side. redalyc.orgscielo.org.bo

Ligand-Controlled Diastereoselection and Enantioselectivity in Addition Reactions

To improve the stereoselectivity of nucleophilic additions to α-chloroketones, chiral ligands are often employed. Salen ligands, in particular, have proven effective in controlling both diastereoselectivity and enantioselectivity. When the addition of phenylacetylene to 3-chlorobutan-2-one is mediated by a racemic Salen ligand in the presence of Me₂Zn, a good diastereomeric ratio (dr) can be achieved. mdpi.com

The use of enantiopure Salen ligands allows for enantioselective additions. For instance, the reaction of 3-chlorobutanone with phenylacetylene promoted by an (R,R)-Salen ligand can yield the corresponding alcohol adducts with high enantiomeric excess (ee) and good diastereomeric ratios, although yields may be moderate. mdpi.com The stereochemical outcome is influenced by the formation of a Zn(Salen) complex in situ, which coordinates to the chloroketone and directs the nucleophilic attack. mdpi.com The reaction conditions, such as temperature, solvent quantity, and stirring, are crucial for optimizing both yield and stereoselectivity. mdpi.com

Table 1: Stereoselective Addition of Phenylacetylene to 3-Chlorobutanone Promoted by (R,R)-Salen Ligand mdpi.com

| Entry | Equivalents of Me₂Zn | Mol % of Salen | Time (h) | Conversion (%) | Yield (%) (syn + anti) | anti:syn ratio | ee (%) anti |

| 1 | 2.5 | 10 | 18 | 40 | 35 | 80:20 | 80 |

| 2 | 4.5 | 30 | 60 | 55 | 45 | 85:15 | 90 |

Reactions performed at -20 °C under a nitrogen atmosphere without stirring.

Mechanistic Pathways in Carbonyl Additions

The stereochemical outcome of nucleophilic additions to chiral α-substituted ketones can often be rationalized using the Felkin-Anh model. youtube.com This model predicts the preferred trajectory of the incoming nucleophile by considering the steric hindrance of the substituents on the adjacent stereocenter. The largest group is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions. youtube.com

In the case of the addition of zinc phenylacetylide to this compound, the observed anti diastereoselectivity can be explained by a Felkin-Anh transition state. mdpi.com In this model, the chlorine atom is considered the largest group, and the nucleophilic alkyne attacks the carbonyl group from the face opposite to the chlorine atom. mdpi.com This aligns with the general principle that for aldehydes and ketones with an adjacent stereocenter, the most populated conformation orients the largest group perpendicular to the carbonyl bond, thereby sterically blocking one face of the carbonyl. youtube.com

Derivatization and Transformation Reactions

This compound serves as a versatile building block for the synthesis of more complex molecules, including nitrogen-containing compounds and densely functionalized scaffolds.

Phthalimide-Mediated Derivatizations leading to Nitrogen-Containing Compounds

Phthalimide (B116566) is a common reagent used to introduce a protected nitrogen functionality. In syntheses involving tryptamine (B22526) derivatives, for example, a primary amine can be protected by reaction with phthalic anhydride (B1165640). acs.org While direct examples with this compound are not detailed, the general strategy of using phthalimide protection is a standard method for incorporating nitrogen into a molecule, which could be applicable in multi-step syntheses starting from this compound derivatives. For instance, the amino group of various tryptamines has been converted to a phthalimide by refluxing with phthalic anhydride in toluene. acs.org

Reactions Facilitating the Formation of Densely Functionalized Molecular Scaffolds

The reactivity of this compound and related α-haloketones makes them valuable precursors for constructing complex molecular architectures. For instance, the products of nucleophilic additions, such as the chiral alcohols formed from the addition of phenylacetylene, are themselves versatile intermediates. mdpi.com These propargyl alcohols can be further manipulated to create molecules with quaternary stereocenters. mdpi.com

Additionally, α-haloketones are used in reactions like the aza-Darzens reaction for the synthesis of aziridines, which are valuable building blocks for other heterocycles. arkat-usa.orgresearchgate.net For example, 3-chloropentane-2,4-dione (B157559), a related compound, has been used in the asymmetric aza-Darzens addition to N-benzoyl imines to produce N-benzoyl-2,2-diacetyl-3-arylaziridines. arkat-usa.orgresearchgate.net The development of methods to create densely functionalized molecules is a key area of research, with applications in the synthesis of natural products and bioactive compounds. pitt.edu

Reaction Kinetics and Selectivity Analysis

The reactivity of α-haloketones like this compound is characterized by the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the halogen. nih.govmdpi.com This dual reactivity allows for a variety of transformations. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack. nih.gov Consequently, α-haloketones are potent alkylating agents. wikipedia.org Nucleophilic substitution reactions on α-haloketones typically proceed via an S\N2 pathway, as the formation of a carbocation at the α-position for an S\N1 reaction is destabilized by the adjacent electron-withdrawing carbonyl group. jove.com

The study of stereoselective reactions involving racemic α-chloroketones, such as this compound, is often complicated by competing non-selective reactions. In the context of kinetic resolution—a technique to separate enantiomers by their different reaction rates with a chiral catalyst or reagent—the presence of a fast, non-catalyzed "background reaction" can obscure the desired stereochemical outcome. mdpi.com

An investigation into the enantioselective addition of phenylacetylene to various racemic α-chloroketones, including this compound, highlighted this challenge. mdpi.com While the goal was to achieve kinetic resolution through the preferential reaction of one enantiomer of the chloroketone, the analysis was significantly hampered by a rapid background reaction. mdpi.com This side reaction is particularly favored when an excess of the ketone substrate is used, a condition often necessary to effectively study kinetic resolution. mdpi.com For instance, in the reaction with 3-chloro-4-phenylbutan-2-one, even when a low enantiomeric excess was observed in the product, no significant enantiomeric enrichment of the starting material could be measured over time, indicating the interference of the background process. mdpi.com This suggests that any attempt at kinetic resolution of this compound under similar conditions would likely face similar difficulties, making it challenging to isolate one enantiomer from the racemic mixture through this method. mdpi.com

The reactivity of α-haloketones is highly dependent on the structure of the ketone and the nature of the halogen substituent. The general reactivity trend for nucleophilic substitution is influenced by the polarity of the carbon-halogen (C-X) bond; a more polar bond typically leads to a faster reaction. nih.gov

Studies on the thermal decomposition of various chloroketones in the gas phase reveal the influence of the acetyl group's position on the elimination rate. The decomposition of this compound was found to be a homogeneous, first-order, and unimolecular reaction. rsc.orgrsc.org Comparing its rate constant to related structures shows that placing the acetyl group at the α-position to the chlorine (as in this compound) reduces the rate of elimination compared to its placement at the β-position. rsc.org

| Compound | Temperature Range (°C) | Rate Constant (k₁) (s⁻¹) |

|---|---|---|

| 3-Chlorobutan-2-one | 390–440 | 5.49 × 10¹¹ exp(–49,050/RT) |

| This compound | 390–440 | 6.31 × 10¹² exp(–50,800/RT) |

| 4-Chloropentan-2-one | 335–390 | 1.66 × 10¹² exp(–44,500/RT) |

In addition reactions, the substrate scope for α-chloroketones can be broad, though reactivity varies with the steric and electronic properties of the substituents. In the zinc-promoted addition of phenylacetylene, various α-chloroketones demonstrated high reactivity. mdpi.com The study included substrates with varying alkyl chain lengths and branching. mdpi.com

| Substrate Name | Structure |

|---|---|

| 3-Chlorobutan-2-one | C₄H₇ClO |

| 3-Chloro-4-phenylbutan-2-one | C₁₀H₁₁ClO |

| 3-Chloro-6-methylheptan-2-one | C₈H₁₅ClO |

| 3-Chlorononan-2-one | C₉H₁₇ClO |

| This compound | C₅H₉ClO |

| 3-Chloroheptan-2-one | C₇H₁₃ClO |

The nature of the halogen atom itself plays a critical role in the reactivity profile. The increased reactivity of α-chloroketones compared to corresponding alkyl chlorides in S\N2 reactions is well-documented; for example, chloroacetone (B47974) reacts 36,000 times faster than 1-chloropropane (B146392) with potassium iodide. wikipedia.org When comparing different halogens within the α-haloketone series, a fluoroketone analogue was found to be significantly less reactive than the corresponding chloroketones in the addition of phenylacetylene. mdpi.com This difference in reactivity is attributed to the stronger carbon-fluorine bond compared to the carbon-chlorine bond, which influences the rate of nucleophilic attack.

Synthetic Utility and Applications As a Chemical Building Block

Precursor in Natural Product Synthesis

The structural framework of 3-chloropentan-2-one provides a foundation for the stereocontrolled synthesis of complex natural products.

A derivative of this compound, specifically 5-acetoxy-3-chloropentan-2-one, has been successfully utilized as the starting material in a straightforward formal synthesis of the marine natural product laurencione. oup.comthieme-connect.comoregonstate.eduontosight.ai Laurencione is a labile dihydrofuranone derivative originally isolated from the red alga Laurencia spectabilis. oup.com The synthetic pathway developed demonstrates an effective elaboration of the simple chloroketone into the more complex target molecule. Current time information in Birmingham, GB.scielo.org.bo

The multi-step synthesis from 5-acetoxy-3-chloropentan-2-one involves a sequence of carefully planned reactions. oup.com The key steps of this formal synthesis are outlined below. oup.comCurrent time information in Birmingham, GB.scielo.org.bo

| Step | Reaction | Description |

| (i) | α-Sulfenylation | Introduction of a sulfur functional group at the α-position to the ketone. |

| (ii) | α-Chlorination | Chlorination of the resulting β-oxo sulfide (B99878) intermediate. |

| (iii) | Hg²⁺-catalyzed Methanolysis | Methanolysis of the chlorinated intermediate, facilitated by a mercury(II) catalyst. |

| (iv) | Cyclization | Methanolysis of the resulting γ-acetoxy-α,α-dimethoxy ketone leads to subsequent cyclization, forming the core heterocyclic ring. |

| (v) | Hydrolysis | Final acid hydrolysis of the acetal (B89532) protecting group to yield the natural product, laurencione. |

This synthetic route highlights how the functional handles of the initial chloroketone derivative are manipulated to construct the final natural product. oup.com

The formal synthesis of laurencione serves as a clear example of how 5-acetoxy-3-chloropentan-2-one can be elaborated to build a complex molecular architecture. oup.com The strategy hinges on the sequential transformation of the functional groups present in the starting material to build the target dihydrofuranone structure. Current time information in Birmingham, GB.scielo.org.bo This process of converting a relatively simple, functionalized building block into a complex natural product underscores the strategic value of α-chloroketones in organic synthesis.

Role in Polyketide Synthesis

Polyketides are a large and diverse class of natural products assembled from simple acyl-CoA precursors by polyketide synthases (PKSs). ontosight.aiwikipedia.org These compounds often feature complex stereochemistry.

The synthesis of polyketide frameworks often requires building blocks with specific stereochemical relationships, such as syn-diols. While stereoselective reactions involving α-chloroketones are known, a direct, documented role for this compound in the specific generation of syn-stereodiad building blocks for polyketide frameworks could not be confirmed from the available research literature. The creation of such specific stereochemistry is a critical challenge in polyketide synthesis, with various methods being developed to control the relative orientation of functional groups. researchgate.netpurdue.edu

Intermediate in Heterocyclic Compound Synthesis

The reactivity of this compound and its analogs makes them valuable intermediates in the synthesis of various heterocyclic systems. The presence of both an electrophilic carbonyl carbon and a carbon bearing a leaving group (chloride) allows for cyclization reactions with a range of nucleophiles.

The synthesis of laurencione, which is a substituted dihydro-3(2H)-furanone, is a prime example of this compound's utility in forming furan-related systems. oup.comscielo.org.bo The cyclization step in the laurencione synthesis directly forms the five-membered oxygen-containing ring characteristic of this class of compounds. Current time information in Birmingham, GB.

Furthermore, the closely related compound, 3-chloropentane-2,4-dione (B157559), has been shown to be a versatile precursor for a variety of other heterocyclic systems through condensation and cyclization reactions. These reactions demonstrate the broader potential of the chloropentanone scaffold in heterocyclic chemistry.

| Heterocyclic System | Reactant(s) | Source(s) |

| Thiazolo[3,2-a]pyrimidine | A substituted pyrimidine (B1678525) derivative | mdpi.com |

| Thieno[2,3-b]pyridines | Bipyridine-3'-carbonitrile derivatives | redalyc.orgrsc.org |

| 1-(Thiazol-5-yl)ethanones (precursors to Dihydroisoxazoles) | Thioamides | researchgate.net |

| Substituted Pyrazoles | Benzohydrazide | purdue.edu |

These examples, primarily utilizing the 2,4-dione analog, illustrate the general reactivity pattern where the chlorinated pentanone structure serves as a key electrophilic component for building diverse ring systems.

Broader Applications in Complex Organic Molecule Construction

The versatility of this compound extends beyond its immediate reactions, positioning it as a valuable intermediate in the assembly of more complex molecular architectures. As a bifunctional compound, featuring both a reactive carbonyl group and a labile chlorine atom, it offers multiple avenues for synthetic elaboration. The chlorine atom, situated at the alpha-position relative to the ketone, significantly influences the molecule's electronic properties and reactivity. This positioning makes the alpha-carbon an electrophilic center, susceptible to attack by nucleophiles, while the carbonyl group itself can undergo a wide range of transformations. This dual reactivity allows chemists to use this compound as a linchpin in multi-step syntheses, enabling the sequential or controlled introduction of different molecular fragments. Its role as a building block is particularly pronounced in the construction of heterocyclic compounds and in creating carbon-carbon bonds essential for building complex organic scaffolds.

The primary strategic value of this compound in synthesis lies in its function as a carrier of a precisely positioned chlorine atom. The process of creating this molecule, typically through the alpha-halogenation of pentan-2-one, is a deliberate tactic to install a halogen at a reactive site. Halogenated ketones are prized intermediates in organic synthesis because the halogen acts as an excellent leaving group in nucleophilic substitution reactions. chemblink.com The presence of the adjacent carbonyl group activates the C-Cl bond, making it more susceptible to cleavage than a chlorine atom on a simple alkyl chain.

This deliberate placement allows for the subsequent transformation of the chlorinated carbon into a variety of other functional groups. Therefore, the initial chlorination is not the endpoint but a strategic move to facilitate more complex molecular engineering. For instance, the chlorine can be displaced by nucleophiles such as amines, thiols, or alkoxides to introduce nitrogen, sulfur, or oxygen-containing moieties, respectively. This reactivity is fundamental to its application as a precursor in the synthesis of fine chemicals and more elaborate molecules. chemblink.com The compound serves as a template where the chlorine atom marks a position for planned synthetic modifications.

The table below illustrates representative transformations where this compound acts as a substrate to introduce or modify halogen-containing structures, underscoring its utility as a versatile building block.

| Reaction Type | Reactant(s) | Product Type | Significance |

| Nucleophilic Substitution | Nu⁻ (e.g., R₂NH, RS⁻, RO⁻) | α-Substituted Pentan-2-one | Displaces the chlorine to introduce heteroatoms, forming precursors for pharmaceuticals and agrochemicals. chemblink.com |

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Carboxylic Acid Derivative (e.g., 2-Methylbutanoic acid) | A classic reaction of α-haloketones leading to a rearranged carbon skeleton. |

| Further Halogenation | Cl₂ / Acid or Base | Dichlorinated Pentanones | Can be used to create molecules with multiple halogen sites, further diversifying synthetic possibilities. reddit.com |

| Reductive Dehalogenation | Reducing Agent (e.g., H₂, cat.) | Pentan-2-one | Removes the chlorine atom after it has served its purpose in directing other reactions on the molecule. |

These reactions demonstrate that the initial introduction of the chlorine atom into the pentanone structure is a strategic choice, enabling a wide array of subsequent chemical manipulations for building complex organic molecules.

Stereochemical Investigations and Control in 3 Chloropentan 2 One Chemistry

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For reactions involving 3-chloropentan-2-one, this is often achieved through the use of chiral catalysts.

Chiral Catalyst Design for Enantiocontrol in Reactions Involving this compound

The design of chiral catalysts is pivotal for achieving high enantioselectivity in reactions with this compound. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

One notable example involves the enantioselective addition of phenylacetylene (B144264) to racemic α-chloroketones, including this compound, using a chiral Salen ligand in the presence of dimethylzinc (B1204448) (Me₂Zn). mdpi.comnih.gov The (R,R)-Salen ligand has been shown to effectively promote this reaction. nih.gov The process is highly dependent on reaction conditions such as temperature and reaction time to maximize the enantiomeric excess (ee) of the products. nih.gov The mechanism is thought to involve the preferential coordination of one enantiomer of the chloroketone to the Zn(Salen) complex, leading to a faster reaction rate for that specific stereoisomer. nih.gov

The development of chiral gold(III) complexes represents another strategy for enantiocontrol. rsc.org Although not specifically detailed for this compound in the provided context, the principles of using N-heterocyclic carbene (NHC) gold(III) complexes in asymmetric catalysis could be applicable. rsc.org These catalysts can facilitate reactions through attractive non-covalent interactions, such as π-π stacking, to achieve high enantioselectivity. rsc.org

Diastereoselective Transformations

When a molecule with a pre-existing stereocenter, like this compound, undergoes a reaction that creates a new stereocenter, diastereomers are formed. Diastereoselective transformations aim to control the ratio of these diastereomers.

Control and Enhancement of Diastereomeric Ratios in Nucleophilic Additions

Controlling the diastereomeric ratio (dr) in nucleophilic additions to this compound is a key challenge. The addition of nucleophiles, such as Grignard reagents or acetylides, to the carbonyl group can lead to the formation of two diastereomeric products.

In the addition of phenylacetylene to racemic this compound promoted by Me₂Zn and a chiral (R,R)-Salen ligand, both diastereoselectivity and enantioselectivity are observed. nih.gov The reaction, when performed at -20 °C, can yield the corresponding propargylic alcohols with good diastereomeric ratios, although often in moderate yields to achieve higher enantiomeric excesses. nih.gov For a similar substrate, 3-chlorobutanone, the use of a racemic Salen ligand resulted in a 4:1 diastereomeric ratio in favor of the anti diastereomer. nih.gov The steric hindrance of the ketone does not appear to be a major factor in controlling the enantiomeric excess in these reactions. nih.gov

The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to α-chiral ketones. scielo.org.bo This model suggests that the nucleophile will preferentially attack the carbonyl carbon from the less hindered face, which is determined by the conformation of the substrate. scielo.org.bo For α-chloro ketones, the most reactive conformation is predicted to have the carbonyl group and the carbon-chlorine bond with antiparallel dipoles. redalyc.org This allows for a highly stereoselective addition of the nucleophile. redalyc.org

Table 1: Diastereoselective Addition of Phenylacetylene to α-Chloroketones This table is generated based on data for a class of α-chloroketones, including this compound, to illustrate typical outcomes.

| Entry | Chloroketone | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (anti) (%) | Enantiomeric Excess (syn) (%) | Yield (%) |

| 1 | 3-Chlorobutanone (1a) | 73:27 | 85 | 65 | 35 |

| 2 | 1-Chloro-3-methyl-2-butanone (1c) | 77:23 | 81 | 58 | 25 |

| 3 | 1-Chloro-3,3-dimethyl-2-butanone (1d) | 78:22 | 82 | 55 | 18 |

| 4 | This compound (1e) | 75:25 | 62 | 42 | 40 |

| 5 | 1-Chloro-4-phenyl-2-butanone (1f) | 80:20 | 83 | 57 | 17 |

| Data sourced from a study on the stereoselective addition of phenylacetylene to various chloroketones. nih.gov The reactions were performed at -20 °C. The diastereoisomeric ratios were determined by ¹H-NMR of the crude reaction mixture, and enantiomeric excesses were determined by chiral HPLC analysis. nih.gov |

Methodologies for Chiral Resolution and Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is a crucial step when enantioselective synthesis is not feasible or does not provide sufficient enantiopurity.

Chromatographic and Solubility-Based Techniques for Obtaining Optically Pure Enantiomers

The separation of enantiomers relies on their different interactions with a chiral environment. uzh.ch Since enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they cannot be separated by standard distillation or crystallization methods. chemistryconnected.com Diastereomers, however, have different physical properties and can be separated. chemistryconnected.com

Chromatographic Techniques:

Chiral chromatography is a powerful method for separating enantiomers. uzh.ch This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.comdss.go.th

Gas Chromatography (GC): Enantiomers of volatile compounds like halogenated alkanes can be separated using GC with a CSP. For instance, the enantiomers of 2-chloropentane (B1584031) have been separated on a stationary phase based on a supramolecular uracil (B121893) structure. researchgate.net This indicates that similar GC-based methods could be developed for the resolution of this compound enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers. nih.govmdpi.com The separation of the diastereomeric products from the reaction of this compound with phenylacetylene was analyzed using chiral HPLC. nih.gov

Solubility-Based Techniques:

These methods often involve converting the enantiomers into diastereomers that have different solubilities, allowing for separation by fractional crystallization. google.com

Diastereomeric Salt Formation: A racemic mixture of a chiral acid or base is reacted with a single enantiomer of another chiral compound (a resolving agent) to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by crystallization. While this compound itself is not an acid or base, it could potentially be derivatized to introduce such functionality for resolution purposes.

Diastereomeric Ester Formation: For chiral alcohols, reaction with a chiral acid can form diastereomeric esters that can be separated. google.com The product of a nucleophilic addition to this compound is a chlorohydrin, which could be resolved using this principle.

The separation of diastereomers formed from a racemic starting material can also be achieved by standard column chromatography on achiral supports like silica (B1680970) gel, as diastereomers have different physical properties. google.com

Advanced Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) in Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-chloropentan-2-one. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for complete characterization of the molecular skeleton and attached functional groups.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, the spectrum is expected to show four distinct signals. The protons on the methyl group adjacent to the carbonyl (C1) would appear as a singlet, being isolated from other protons. The methine proton attached to the chlorine atom (C3) would be deshielded by the adjacent electron-withdrawing chlorine and carbonyl groups, appearing as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The methylene protons (C4) would appear as a complex multiplet, and the terminal methyl protons (C5) would present as a triplet.

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon (C2) is the most deshielded, appearing significantly downfield. The carbon atom bonded to chlorine (C3) also appears at a characteristic downfield position due to the halogen's electronegativity. The remaining aliphatic carbons (C1, C4, and C5) resonate at higher field strengths.

In the context of reaction monitoring, NMR is a powerful technique. For example, during the synthesis of this compound or its subsequent reactions, such as reduction or substitution, NMR spectra of aliquots taken from the reaction mixture can be used to track the disappearance of starting material signals and the concurrent appearance of product signals. This allows for the determination of reaction kinetics, conversion rates, and the identification of any intermediates or byproducts. Combining 1D and 2D NMR experiments like COSY, HMQC, and HMBC can provide even deeper insights into complex reaction mixtures. mdpi.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| CH₃ (C1) | ~2.2-2.3 | Singlet (s) | Adjacent to carbonyl group. Based on analogous structures like 4-chloro-2-pentanone. orgsyn.org |

| CH (C3) | ~4.3-4.5 | Triplet (t) or Doublet of Quartets (dq) | Deshielded by both chlorine and carbonyl group. Based on analogous structures. orgsyn.org |

| CH₂ (C4) | ~1.8-2.0 | Multiplet (m) | Coupled to protons on C3 and C5. |

| CH₃ (C5) | ~1.0-1.2 | Triplet (t) | Typical terminal methyl group. |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 (CH₃) | ~25-30 | Methyl carbon adjacent to carbonyl. |

| C2 (C=O) | ~205-210 | Characteristic ketone carbonyl carbon. |

| C3 (CHCl) | ~65-70 | Carbon bonded to electronegative chlorine atom. nih.gov |

| C4 (CH₂) | ~30-35 | Methylene carbon. |

| C5 (CH₃) | ~10-15 | Terminal methyl carbon. |

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification in Reaction Intermediates

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch.

This peak is typically observed in the range of 1715-1725 cm⁻¹. For a related compound, 4-chloro-2-pentanone, this absorption is seen at 1720 cm⁻¹, which is characteristic of a non-conjugated ketone. orgsyn.org Other significant absorptions include C-H stretching vibrations from the alkyl portions of the molecule (typically 2850-3000 cm⁻¹) and the C-Cl stretching vibration, which is expected in the fingerprint region (around 600-800 cm⁻¹).

IR spectroscopy is particularly useful for monitoring the progress of chemical reactions. For instance, in a reaction where the ketone functionality of this compound is altered (e.g., reduction to an alcohol), one can monitor the disappearance of the strong C=O peak around 1720 cm⁻¹ and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. Similarly, in reactions involving the displacement of the chlorine atom, changes in the fingerprint region corresponding to the C-Cl bond can be observed. This technique was used to analyze the product of the oximation of this compound. google.com

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ketone) | ~1720 | Strong, Sharp |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination, Fragmentation Analysis, and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₅H₉ClO), the molecular weight is 120.58 g/mol . nih.gov The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks, one for the molecular ion containing ³⁵Cl (at m/z ≈ 120) and a smaller peak for the ion containing ³⁷Cl (at m/z ≈ 122), known as the M+2 peak.

Electron impact (EI) ionization typically causes the molecular ion to fragment into smaller, charged species. The fragmentation pattern of this compound is dominated by cleavages adjacent to the carbonyl group (α-cleavage), which form stable acylium ions. chemguide.co.uklibretexts.org

Key fragmentation pathways include:

Cleavage between C2 and C3: This results in the formation of the acetyl cation ([CH₃CO]⁺), which gives a prominent peak at m/z = 43. chemguide.co.uk

Cleavage between C1 and C2: This is less likely but could contribute to other fragments.

Loss of a chlorine radical (•Cl): This would lead to a fragment ion [C₅H₉O]⁺ at m/z = 85.

Cleavage yielding a chloro-containing fragment: α-cleavage can also produce the [C₃H₆Cl]⁺ fragment at m/z = 77 (for ³⁵Cl) and 79 (for ³⁷Cl).

Analyzing these fragments helps confirm the structure of the molecule and can provide mechanistic insights into its behavior under the high-energy conditions of the mass spectrometer. uni.lu

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Notes |

|---|---|---|

| 120/122 | [C₅H₉ClO]⁺ | Molecular ion (M⁺) peak showing the characteristic 3:1 chlorine isotope pattern. |

| 85 | [C₅H₉O]⁺ | Loss of a chlorine radical from the molecular ion. |

| 77/79 | [C₃H₆Cl]⁺ | Fragment from α-cleavage, retaining the chlorine atom. |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion, analogous to fragmentation in pentan-3-one. libretexts.org |

| 43 | [CH₃CO]⁺ | Base peak is likely due to the stability of the acetyl cation. chemguide.co.uk |

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)) for Reaction Progress Monitoring and Purity Assessment

Chromatographic methods are fundamental for separating components of a mixture, making them essential for monitoring reaction progress and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to qualitatively monitor reactions. chemistryhall.com A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel). As a solvent (eluent) moves up the plate, components separate based on their polarity. By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of both) on the same plate, one can visualize the consumption of the reactant and the formation of the product. chemistryhall.com For compounds like α-chloroketones that may not be visible under UV light, a staining agent is often required for visualization. chemistryhall.comorgsyn.org This method was used to follow the formation of a single product in the synthesis of a theophylline (B1681296) derivative. cu.edu.eg

High-Performance Liquid Chromatography (HPLC) is a more advanced technique that provides quantitative data. It is used to determine the exact composition of a reaction mixture, calculate the yield of a product, and assess its purity with high precision. nih.gov Different HPLC columns and mobile phases can be used to achieve optimal separation of this compound from reactants, byproducts, or impurities. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is also highly effective for analyzing volatile compounds like this compound and its reaction products, providing both separation and identification. orgsyn.orgnih.gov For instance, GC has been used to separate β-chloroketones from their dehydrochlorination products, with distinct retention times allowing for clear analysis. orgsyn.org

Application of Chromatographic Techniques for this compound

| Technique | Application | Key Information Provided |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Qualitative reaction monitoring | Progress of reaction (disappearance of starting material, appearance of product), identification of byproducts. chemistryhall.comcu.edu.eg |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity assessment | Reaction yield, precise purity of the final product, separation of isomers. nih.gov |

| Gas Chromatography (GC) | Quantitative analysis of volatile compounds | Separation of reactants and products, determination of yields, purity assessment. orgsyn.orgnih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanisms of reactions involving α-haloketones. For a compound like 3-chloropentan-2-one, these calculations can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.

For instance, in nucleophilic substitution reactions, a common pathway for α-haloketones, DFT calculations can help distinguish between different possible mechanisms, such as SN2 (bimolecular nucleophilic substitution) and addition-elimination pathways. Research on related α-bromoacetophenones has shown that a nucleophile can either directly attack the α-carbon (SN2) or first add to the carbonyl carbon, followed by an intramolecular substitution. researchgate.net The preferred pathway is determined by the relative energy barriers of the transition states for each step, which can be precisely calculated.

In the context of this compound, quantum chemical calculations could be employed to study its reactions with various nucleophiles, such as amines or thiolates. These calculations would reveal the intricate details of bond-forming and bond-breaking processes, as well as the influence of the ethyl and methyl groups on the reactivity of the electrophilic centers (the carbonyl carbon and the chlorine-bearing carbon). Furthermore, studies on the gas-phase elimination kinetics of similar chloroketones, such as 4-chlorobutan-2-one and 5-chloropentan-2-one, have utilized DFT to propose mechanisms involving four-membered or five-membered cyclic transition states. researchgate.net

Modeling of Transition States and Energetic Profiles in Transformations

A cornerstone of computational reaction analysis is the modeling of transition states and the calculation of complete energetic profiles. The transition state is the highest energy point along the reaction coordinate and represents the critical barrier that must be overcome for a reaction to proceed.

Using computational methods, the geometry of the transition state for a reaction of this compound can be optimized, and its energy calculated. This information is crucial for determining the reaction rate. The energetic profile, which plots the energy of the system as it progresses from reactants through transition states to products, provides a comprehensive thermodynamic and kinetic picture of the reaction.

For example, in a hypothetical reaction between this compound and a nucleophile, computational modeling could generate the following data:

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + Nucleophile) | 0.0 | Initial state of the system |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the initial nucleophilic attack |

| Intermediate | -5.8 | A stable species formed during the reaction |

| Transition State 2 (TS2) | +10.5 | Energy barrier for the subsequent step |

| Products | -20.1 | Final state of the system |

This table is a hypothetical representation and is not based on published experimental or computational data for this compound.

Such a profile would indicate whether the reaction is exothermic or endothermic and would identify the rate-determining step (the one with the highest energy barrier).

Prediction of Stereochemical Outcomes in Catalytic and Asymmetric Reactions

This compound possesses a chiral center at the third carbon atom, meaning it can exist as two enantiomers. When this compound undergoes reactions, particularly those involving catalysts or chiral reagents, predicting the stereochemical outcome is of significant interest.

Computational chemistry offers powerful tools for this purpose. By modeling the transition states of the reaction pathways leading to different stereoisomers, the energy difference between these transition states can be calculated. According to transition state theory, the pathway with the lower energy transition state will be favored, thus allowing for the prediction of the major stereoisomer formed.

For example, in the reduction of the ketone group of this compound using a chiral catalyst, there are two possible faces of the carbonyl group that the reducing agent can attack, leading to two different diastereomeric alcohol products. Computational modeling of the catalyst-substrate complexes for both approaches can reveal the steric and electronic interactions that favor one orientation over the other, thereby explaining the observed stereoselectivity. Studies on similar systems, like the reduction of acetophenone (B1666503) derivatives with alcohol dehydrogenase, have successfully used docking simulations and quantum mechanics to create quantitative models that predict the enantiomeric excess of the product. academie-sciences.fr

Computational Analysis of Reactivity and Selectivity Trends

Computational methods are also valuable for analyzing trends in reactivity and selectivity across a series of related compounds or reactions. For this compound, this could involve comparing its reactivity to other α-haloketones or examining how its reaction outcomes change with different nucleophiles or reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) studies, which often employ computationally derived descriptors, can be used to correlate molecular properties with observed reactivity. For instance, derivatives synthesized from 3-chloropentane-2,4-dione (B157559) have been analyzed using QSAR to understand the influence of various molecular descriptors (like polarization, dipole moment, and lipophilicity) on their antioxidant activity. pensoft.net

For this compound, a computational analysis could involve calculating properties such as the partial charges on the atoms, the energies of the frontier molecular orbitals (HOMO and LUMO), and steric descriptors. These calculated values can then be correlated with experimental observations of reactivity.

Below is a table of predicted collision cross-section values for this compound, a computationally derived parameter that relates to the molecule's shape and size. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 121.04147 | 121.1 |

| [M+Na]⁺ | 143.02341 | 132.6 |

| [M+NH₄]⁺ | 138.06802 | 129.9 |

| [M+K]⁺ | 158.99735 | 127.2 |

| [M-H]⁻ | 119.02692 | 120.7 |

| [M+Na-2H]⁻ | 141.00886 | 125.5 |

These types of data, when generated for a series of related compounds, can provide valuable insights into how molecular structure influences chemical and physical properties, ultimately guiding the design of new reactions and molecules.

Future Directions and Advanced Research Perspectives

Development of Sustainable and Greener Synthetic Routes for 3-Chloropentan-2-one

The chemical industry's increasing focus on environmental stewardship has spurred research into greener synthetic protocols for valuable intermediates like this compound. Traditional synthesis methods for α-haloketones often involve hazardous reagents and can generate significant waste, prompting a shift towards more sustainable alternatives. mdpi.com

Future research is focused on several key areas:

Catalytic Processes: The development of catalytic systems that can achieve chlorination with higher atom economy and lower environmental impact is a primary goal. This includes exploring earth-abundant metal catalysts or organocatalysts to replace stoichiometric halogenating agents. One potential route is the oxidation of the corresponding chlorohydrin, 1-chloropentan-2-ol, using modern, selective oxidizing agents that are more environmentally benign than traditional chromium-based reagents.

Flow Chemistry: Continuous flow processes offer enhanced safety, better temperature control, and improved scalability for reactions involving reactive intermediates. nbinno.com Implementing the synthesis of this compound in a flow reactor could minimize the handling of hazardous materials and allow for more precise control over reaction conditions, potentially leading to higher yields and purities.

Alternative Halogen Sources: Research into safer, easier-to-handle chlorinating agents is ongoing. This includes the use of N-halosuccinimides in conjunction with a reducing agent in reductive halogenation reactions, which provides a selective method for producing unsymmetrical α-haloketones. acs.org

Atom-Economical Reactions: Strategies such as the hydration of alkynes represent an ideal in terms of atom economy, often requiring only water as a reagent. mdpi.com While not yet standard for this compound, developing catalytic systems for the direct chloro-hydration of appropriate alkyne precursors would be a significant advancement in green synthesis.

A comparative look at traditional versus potential greener synthetic approaches is detailed in the table below.

| Feature | Traditional Synthesis (e.g., Direct Chlorination) | Future Greener Routes |

| Reagents | Elemental chlorine, sulfuryl chloride | Catalysts, N-halosuccinimides, water |

| Byproducts | HCl, SO2, di-halogenated products | Minimal, often recyclable catalysts |

| Atom Economy | Moderate to Low mdpi.com | High mdpi.com |

| Safety | Use of toxic and corrosive reagents mdpi.com | Safer reagents, controlled flow conditions nbinno.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dual electrophilic nature of this compound, with reactive centers at the carbonyl carbon and the α-carbon, makes it a valuable substrate for discovering new chemical reactions. mdpi.com While its role in classical nucleophilic substitution and condensation reactions is well-established, researchers are now exploring more complex and unprecedented transformations.

Key research directions include:

Catalytic Cross-Coupling Reactions: Developing new palladium-catalyzed or other transition-metal-catalyzed reactions where this compound acts as an electrophilic partner could open new avenues for carbon-carbon and carbon-heteroatom bond formation.

Multicomponent Reactions (MCRs): Designing one-pot reactions involving this compound and multiple other reactants can rapidly build molecular complexity, providing efficient pathways to novel heterocyclic scaffolds. acs.org Its use in the synthesis of bicyclic pyrimidine (B1678525) derivatives through reaction with 6-((4-hydroxy-2-mercapto-6-methylpyrimidin-5-yl)oxy)-2-methylpyridazin-3(2H)-one is an example of its utility in complex cyclization cascades. ingentaconnect.com

Asymmetric Catalysis: The development of catalytic methods to control the stereochemistry of reactions involving this compound is a significant challenge. Achieving high enantioselectivity would be particularly valuable for the synthesis of chiral pharmaceuticals and agrochemicals.

Reaction with Organometallic Reagents: Investigating its reactivity with a wider range of organometallic reagents beyond simple Grignards could lead to new synthetic methodologies. For instance, its use in iridium-catalyzed transfer hydrochlorination of alkynes showcases its potential as a hydrogen chloride donor in a catalytic cycle. nih.gov

| Reaction Type | Reagents | Product Class | Significance |

| Heterocyclization | 6-((4-hydroxy-2-mercapto-6-methylpyrimidin-5-yl)oxy)-2-methylpyridazin-3(2H)-one | Bicyclic pyrimidine derivatives ingentaconnect.com | Access to complex, potentially bioactive scaffolds. |

| S-Alkylation/Cyclization | 2-(2-oxo-2-arylethylidene)-2,3-dihydropyrimidin-4(1Н)-ones | S-substituted thiopyrimidines researchgate.net | Formation of novel sulfur-containing heterocycles. |

| Phosphorylated Nitrone Synthesis | Diethyl phosphite, ammonia (B1221849) (Kabachnik–Fields reaction) | Phosphorylated 2-methyl-1-pyrrolines mdpi.com | Precursors for 1,3-dipolar cycloaddition reactions. |

| Transfer Hydrochlorination | Alkynes, Iridium catalyst | Vinyl chlorides nih.gov | Acts as a safe HCl source in shuttle catalysis. |

Expansion of Synthetic Applications in Advanced Materials Science and Fine Chemical Synthesis

The utility of this compound as a versatile intermediate extends beyond traditional applications into cutting-edge fields like materials science and the synthesis of high-value fine chemicals. guidechem.com

Future applications are envisioned in:

Functional Polymers: Incorporating this compound or its derivatives as monomers or functionalizing agents could lead to the development of new polymers with tailored properties, such as altered thermal stability, reactivity, or flame retardancy. The ketone and chloro- functionalities offer sites for post-polymerization modification.

Coordination Chemistry and Materials: The related compound 3-chloropentan-2,4-dione is used to synthesize metal complexes like Chromium, tris(3-chloropentan-2,4-dionato)-. ontosight.aiontosight.ai These complexes have potential applications in materials science as precursors for chromium-based materials or in biochemistry due to their biological activities. ontosight.ai Exploring the coordination chemistry of ligands derived directly from this compound could yield novel materials with interesting magnetic or catalytic properties.

Synthesis of Natural Products and Bioactive Molecules: Its role as a key building block is demonstrated in the synthesis of complex molecules like the pheromone (±)-frontalin, where the related 5-chloropentan-2-one is a crucial precursor. scienceasia.org Future work will likely see this compound employed in the synthesis of other natural products, pharmaceuticals, and agrochemicals where its specific substitution pattern is required. guidechem.com For example, it is a known intermediate in the synthesis of phosphorylated nitrones, which are themselves used in 1,3-dipolar cycloadditions to create complex nitrogen-containing heterocycles. mdpi.com

| Application Area | Target Compound/Material | Role of this compound (or related structures) |

| Fine Chemicals | (±)-Frontalin (Pheromone) scienceasia.org | Precursor (5-chloropentan-2-one) for Grignard reaction. scienceasia.org |

| Fine Chemicals | Phosphorylated Nitrones mdpi.com | Starting material for Kabachnik–Fields reaction. mdpi.com |

| Materials Science | Chromium, tris(3-chloropentan-2,4-dionato)- ontosight.ai | Precursor (3-chloropentan-2,4-dione) for ligand synthesis. ontosight.ai |

| Pharmaceuticals/Agrochemicals | Various Heterocycles guidechem.comguidechem.com | Key synthetic intermediate. guidechem.comguidechem.com |

Integration of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

The intersection of organic chemistry and artificial intelligence (AI) is creating powerful new tools for chemical synthesis. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even design novel synthetic pathways. researchgate.net

For a compound like this compound, which belongs to the important class of α-haloketones, these technologies offer several exciting prospects:

Reaction Optimization: ML models can be trained to predict the yield and selectivity of reactions involving this compound under various conditions (e.g., temperature, solvent, catalyst). This allows for in silico optimization, reducing the number of experiments needed and accelerating the development of robust synthetic processes. acs.org This has been demonstrated for the optimization of photoredox amine synthesis using a continuous flow setup. acs.org

Predicting Novel Reactivity: By learning from known reaction patterns, AI can help chemists identify unprecedented transformations for this compound. Generative models can propose novel reaction partners and products that a human chemist might not consider. researchgate.net

Accelerated Discovery: High-throughput experimentation (HTE) combined with machine learning can rapidly screen numerous reaction conditions for the synthesis and transformation of α-haloketones, significantly speeding up the discovery of new and improved chemical processes. researchgate.netacs.org

The integration of these computational tools represents a paradigm shift in chemical research, moving towards a more predictive and data-driven approach to synthesis design and optimization.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloropentan-2-one, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of this compound typically involves the chlorination of pentan-2-one using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). To ensure purity, reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and a hexane/ethyl acetate gradient) is critical. Yield optimization requires monitoring by thin-layer chromatography (TLC) and confirming purity via GC-MS or NMR . For reproducibility, experimental protocols must detail reagent sources, reaction times, and purification steps, as outlined in standardized journal guidelines .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify the ketone carbonyl peak (~208-220 ppm in ¹³C NMR) and chlorine-induced deshielding of adjacent protons.

- IR Spectroscopy : Confirm the C=O stretch (~1700-1750 cm⁻¹) and C-Cl stretch (~550-850 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl or CH₃ groups).

Data interpretation must reference known spectra of analogous chlorinated ketones and validate against computational predictions (e.g., ACD/Labs Percepta) . Full spectral assignments should be included in supplementary materials to aid peer review .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, general protocols for chlorinated ketones apply:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and chemical-resistant lab coats.

- Store in airtight containers away from oxidizing agents.

- Emergency measures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety protocols must align with OSHA HCS standards, including proper labeling and emergency contact information .

Advanced Research Questions

Q. How can reaction mechanisms for the chlorination of pentan-2-one to form this compound be experimentally validated?

- Methodological Answer : Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) calculations can map transition states and activation energies for chlorination pathways .

- Trapping Intermediates : Use low-temperature NMR or radical scavengers (e.g., TEMPO) to detect short-lived species. Results should be cross-validated with literature on analogous ketone chlorinations to resolve competing mechanisms (e.g., radical vs. electrophilic pathways) .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodological Answer : Contradictions may arise from: